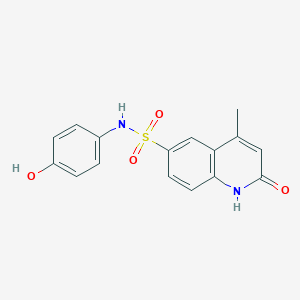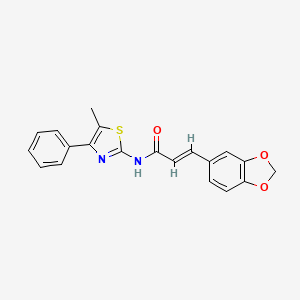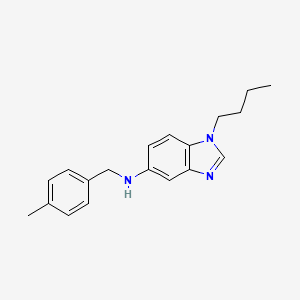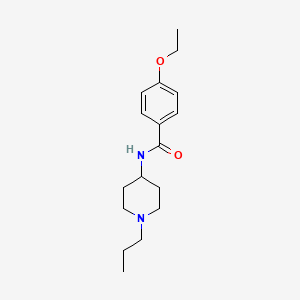
N-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide
説明
N-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide, also known as HQNO, is a synthetic compound that has been extensively studied for its various biological activities. HQNO belongs to the class of quinolone compounds that possess a broad spectrum of antimicrobial properties.
作用機序
N-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide exerts its biological activities by inhibiting the electron transport chain in bacteria and cancer cells. N-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide binds to the cytochrome bc1 complex, which is a key component of the electron transport chain, and inhibits its activity. This leads to the depletion of ATP and the generation of reactive oxygen species, which ultimately results in cell death.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of bacterial growth, induction of apoptosis in cancer cells, and reduction of inflammation. N-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has also been shown to have antioxidant properties by scavenging free radicals.
実験室実験の利点と制限
One of the advantages of using N-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying bacterial growth and metabolism. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for developing anticancer drugs. However, one of the limitations of using N-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide in lab experiments is its toxicity, which can affect the results of the experiments.
将来の方向性
There are several future directions related to the study of N-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide. One direction is to investigate the potential of N-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide as an anticancer drug by conducting preclinical and clinical trials. Another direction is to study the mechanism of action of N-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide in more detail to identify new targets for drug development. Additionally, the use of N-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide in combination with other drugs or therapies could be investigated to enhance its efficacy and reduce its toxicity. Finally, the development of new synthesis methods for N-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide could lead to the production of more potent analogs with improved biological activities.
科学的研究の応用
N-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been extensively studied for its various biological activities, including its antimicrobial, antitumor, and anti-inflammatory properties. N-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to inhibit the growth of a wide range of bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. N-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has also been shown to have antitumor activity against different cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, N-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(4-hydroxyphenyl)-4-methyl-2-oxo-1H-quinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-10-8-16(20)17-15-7-6-13(9-14(10)15)23(21,22)18-11-2-4-12(19)5-3-11/h2-9,18-19H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSVURNLFBWCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199437 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4667697.png)

![5-bromo-2-methoxy-3-methyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4667705.png)
![6-chloro-3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4667725.png)
![2,3-dichloro-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4667729.png)
![N-{3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4667744.png)

![2-methyl-4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4667749.png)
![4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B4667752.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B4667760.png)



![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4667797.png)